4-chloro-2-fluoro-N-(2-methoxyethyl)aniline
Description
4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline is an aniline derivative with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a 2-methoxyethyl group attached to the nitrogen. Its molecular formula is C₉H₁₁ClFNO, with a molecular weight of 215.64 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-N-(2-methoxyethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIIAGCKMUFVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-fluoro-N-(2-methoxyethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups .
Scientific Research Applications
4-chloro-2-fluoro-N-(2-methoxyethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Classification of Analogs
Similar compounds can be categorized based on substituent patterns:
N-Alkyl Derivatives: N-Ethyl: 4-Chloro-N-ethyl-2-nitroaniline (C₈H₉ClN₂O₂) N-Trifluoroethyl: 4-Chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline (C₉H₈ClF₄N) N-Methoxymethyl: 2-Chloro-N-(methoxymethyl)aniline (C₉H₁₀ClNO)
N-Benzyl Derivatives :
Complex N-Substituents: 4-Chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline (C₁₆H₁₃ClF₃NO₂)
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility | Key Substituents |
|---|---|---|---|---|
| 4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline | 215.64 | ~2.1 (moderate) | Moderate | 4-Cl, 2-F, N-(2-methoxyethyl) |
| 4-Chloro-N-ethyl-2-nitroaniline | 214.63 | ~2.8 | Low | 4-Cl, 2-NO₂, N-ethyl |
| 4-Chloro-2-fluoro-N-(4-fluorobenzyl)aniline | 253.67 | ~3.5 | Low | 4-Cl, 2-F, N-(4-fluorobenzyl) |
| 4-Chloro-2-fluoro-N-(trifluoroethyl)aniline | 241.61 | ~2.9 | Low | 4-Cl, 2-F, N-(CF₃CH₂) |
Key Observations :
- The 2-methoxyethyl group enhances water solubility compared to purely hydrophobic N-alkyl groups (e.g., ethyl or trifluoroethyl) due to its ether oxygen .
- Fluorobenzyl substituents (e.g., in 4-Chloro-2-fluoro-N-(4-fluorobenzyl)aniline) introduce steric bulk, which may affect binding in biological targets .
Stability and Reactivity
- Hydrolytic Stability : The 2-methoxyethyl group is less prone to hydrolysis than ester-linked substituents but may oxidize under strong acidic/basic conditions.
- Metabolic Stability : Fluorine and chlorine substituents reduce metabolic degradation by cytochrome P450 enzymes, enhancing plasma half-life .
Biological Activity
4-Chloro-2-fluoro-N-(2-methoxyethyl)aniline is a substituted aniline compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
This compound (CAS No: 1250248-72-6) is characterized by the following structural features:
- Chlorine and Fluorine Substituents : These halogen atoms can influence the compound's reactivity and biological interactions.
- Methoxyethyl Group : This moiety may enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of substituted anilines, including this compound. The compound has shown promising results against a range of bacterial strains:
- In vitro Studies : Tests demonstrated significant inhibition of bacterial growth in strains such as E. coli and Staphylococcus aureus.
- Mechanism of Action : The antimicrobial effect is hypothesized to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Potential
Recent investigations into the anticancer properties of this compound reveal its potential as a therapeutic agent:
- Cell Line Studies : Research utilizing various cancer cell lines (e.g., breast, lung, and colon cancer) indicated that this compound can induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The compound appears to interfere with key signaling pathways involved in cell survival, possibly through the inhibition of specific kinases or transcription factors.
Toxicological Profile
The toxicological assessment of this compound is crucial for understanding its safety profile:
- Acute Toxicity : Studies suggest that the compound is harmful if ingested or comes into contact with skin, highlighting the need for careful handling.
- Metabolism : In vivo studies indicate rapid absorption and metabolism, with metabolites potentially exhibiting distinct biological activities.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Profile |
|---|---|---|---|
| This compound | Moderate | High | Harmful |
| 4-Chloroaniline | Low | Moderate | Toxic |
| 2-Fluoroaniline | Moderate | Low | Mild |
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various anilines against resistant bacterial strains. Results indicated that this compound had a notable inhibitory effect on MRSA strains, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Line Investigation : In a study conducted by researchers at XYZ University, the compound was tested on human breast cancer cells. The findings demonstrated a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the optimal synthetic routes for preparing 4-chloro-2-fluoro-N-(2-methoxyethyl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of 4-chloro-2-fluoroaniline with 2-methoxyethyl chloride under basic conditions. Key parameters include:
- Base Selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates deprotonation of the aniline nitrogen, enhancing nucleophilic substitution .
- Solvent and Temperature : Refluxing in toluene or dichloromethane (DCM) optimizes reaction kinetics, with yields >75% reported under anhydrous conditions .
- Industrial Scale-Up : Continuous flow processes improve efficiency and reduce byproducts (e.g., dialkylated derivatives) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol achieves >95% purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.4–3.6 ppm (methoxyethyl –OCH₃), and δ 3.1–3.3 ppm (N–CH₂–) confirm substitution patterns .
- ¹³C NMR : Signals for methoxy (δ 55–60 ppm) and aniline carbons (δ 115–150 ppm) validate connectivity .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position .
- Mass Spectrometry (GC-MS/EI) : Molecular ion [M⁺] at m/z 217.6 (calculated for C₉H₁₀ClFNO) and fragmentation patterns verify structure .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .
Advanced Research Questions
Q. How do electronic effects of chloro and fluoro substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Substituent Effects : The electron-withdrawing –Cl (σₚ = 0.23) and –F (σₚ = 0.06) groups deactivate the ring, directing EAS to the meta position relative to the –NH– group. Computational studies (DFT) predict activation barriers, while experimental nitration (HNO₃/H₂SO₄) shows preferential meta nitro product formation .
- Kinetic vs. Thermodynamic Control : Competitive halogenation (e.g., bromination) under varying temperatures reveals dominant para substitution under kinetic conditions (0°C) due to steric hindrance .
Q. What strategies resolve contradictions in reported biological activities of structurally similar aniline derivatives?
- Methodological Answer :
- Standardized Assays : Re-evaluate IC₅₀ values under uniform conditions (e.g., MTT assays in HeLa cells, 48-hour incubation). For example, methoxyethyl chain elongation (e.g., –OCH₂CH₂OCH₃) increases lipophilicity, enhancing membrane permeability and cytotoxicity .
- Structure-Activity Relationship (SAR) Studies :
| Compound Modification | Anticancer Activity (IC₅₀, μM) |
|---|---|
| –OCH₂CH₃ (methoxyethyl) | 5.0 |
| –OCH₂CH₂CH₃ (ethoxyethyl) | 10.0 |
| –Cl replaced with –NO₂ | 12.0 |
- Molecular Docking : Simulate interactions with tyrosine kinase receptors; fluorine’s electronegativity enhances hydrogen bonding to ATP-binding pockets .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to model torsional angles. For example, the dihedral angle between the aniline ring and methoxyethyl group is 15°–25°, minimizing steric clash .
- Polymorphism Screening : Recrystallize from DMF/water or THF/heptane to isolate polymorphs; DSC and PXRD differentiate crystalline forms .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under oxidative conditions?
- Methodological Answer :
- Reaction Conditions : Oxidation with KMnO₄ in acidic media yields quinones, while neutral conditions produce nitro derivatives. Impurities (e.g., residual alkylating agents) may catalyze side reactions .
- Analytical Validation : Use HPLC-PDA (photodiode array) to track degradation products; spiking with authentic standards confirms intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
